1-(4-(4-Fluorophenoxy)phenyl)ethanamine
Description
BenchChem offers high-quality 1-(4-(4-Fluorophenoxy)phenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-Fluorophenoxy)phenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-(4-fluorophenoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-10H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVAKKWXGCYDJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Fluorination of Phenoxyphenyl Amine Scaffolds in Drug Discovery
Executive Summary
The phenoxyphenyl amine (amino-diphenyl ether) motif is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous kinase inhibitors (e.g., Sorafenib, Regorafenib) and antimicrobials (e.g., Triclosan derivatives). However, the native scaffold often suffers from rapid oxidative metabolism and promiscuous conformational flexibility.
This guide details the strategic incorporation of fluorine atoms into this scaffold. By leveraging the high electronegativity (3.98 Pauling) and small van der Waals radius (1.47 Å) of fluorine, researchers can precisely modulate pKa, lipophilicity, and metabolic stability without disrupting steric binding modes. We present validated synthetic pathways and SAR (Structure-Activity Relationship) logic to accelerate lead optimization.
The Physicochemical Impact of Fluorination
Strategic fluorination is not merely about blocking metabolism; it is a tool for conformational control and electronic tuning.
Electronic Modulation and pKa
The amine nitrogen's basicity is critical for solubility and hydrogen bond donor/acceptor capability. Fluorine substitution on the aniline ring exerts a strong inductive electron-withdrawing effect (-I), reducing the pKa of the aniline nitrogen.
| Position of Fluorine (Relative to Amine) | Electronic Effect | Approx. | Impact on ADME |
| None (Reference) | N/A | 0.0 | Baseline permeability/solubility. |
| Ortho (2-F) | Strong -I, H-bond acceptor | -1.5 to -2.0 | Reduced basicity; potential intramolecular H-bond. |
| Meta (3-F) | Strong -I | -1.0 to -1.3 | Moderate reduction in basicity; improved membrane permeability. |
| Para (4-F) | -I, +M (Mesomeric) | -0.2 to -0.5 | Minor pKa change; blocks metabolic hydroxylation. |
Conformational Control (The "Ortho Effect")
The diphenyl ether linkage is naturally flexible. Introducing fluorine at the ortho positions of the ether linkage restricts rotation due to dipole-dipole repulsion between the ether oxygen lone pairs and the fluorine atom.
-
Result: This biases the molecule towards a specific twist angle (often ~90°), which can pre-organize the ligand for binding pockets (e.g., the hydrophobic back-pocket of kinases), reducing the entropic penalty of binding.
Synthetic Methodologies
Synthesizing fluorinated phenoxyphenyl amines requires selecting the correct pathway based on the electronic nature of the substrates.
Pathway A: Nucleophilic Aromatic Substitution ( )
This is the workhorse method but requires an electron-withdrawing group (EWG) on the electrophile.
-
Applicability: Ideal when the target includes a nitro group (precursor to amine) or a nitrile.
-
Mechanism: Meisenheimer complex formation.
-
Critical Constraint: The ring undergoing displacement must be activated (e.g., p-fluoronitrobenzene).
Pathway B: Metal-Catalyzed Cross-Coupling
For electron-rich or neutral substrates where
-
Buchwald-Hartwig: High yields, but sensitive to steric hindrance from ortho-fluorines.
-
Chan-Lam: Mild conditions (room temp, air), utilizing boronic acids. Excellent for preserving sensitive functional groups.
Decision Logic for Synthesis
The following diagram illustrates the decision process for selecting the optimal synthetic route.
Caption: Decision tree for selecting the optimal synthetic pathway based on substrate electronics and sterics.
Experimental Protocols
Protocol 3.1: Synthesis of 4-(4-Fluorophenoxy)aniline
This protocol synthesizes a core building block where the fluorine is on the distal ring (metabolic blocker) and the amine is ready for further elaboration.
Reagents:
-
1-Fluoro-4-nitrobenzene (1.0 eq)
-
4-Fluorophenol (1.1 eq)
-
Potassium Carbonate (
, 2.0 eq) -
DMF (Dimethylformamide), anhydrous
-
Iron powder (Fe, 5.0 eq) / Ammonium Chloride (
)
Step-by-Step Methodology:
-
Ether Formation (
):-
Charge a round-bottom flask with 4-fluorophenol (11 mmol) and
(20 mmol) in DMF (20 mL). -
Stir at room temperature for 15 minutes to generate the phenoxide.
-
Add 1-fluoro-4-nitrobenzene (10 mmol) dropwise.
-
Heat the reaction mixture to 80°C for 4-6 hours. Note: Monitor by TLC (Hexane/EtOAc 4:1). The product (4-(4-fluorophenoxy)-1-nitrobenzene) is less polar.
-
Workup: Pour into ice water. Filter the precipitate or extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over
and concentrate.
-
-
Nitro Reduction (Bechamp Conditions):
-
Dissolve the nitro intermediate in EtOH/Water (3:1, 20 mL).
-
Add
(5.0 eq) and Iron powder (5.0 eq). -
Reflux at 80°C for 2 hours. Validation: Solution typically turns brown/rust color.
-
Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot EtOH.
-
Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with water, dry, and concentrate to yield the aniline.
-
Self-Validation Check:
-
1H NMR (DMSO-d6): Look for the disappearance of the nitro-adjacent protons (doublet ~8.2 ppm) and appearance of amine-adjacent protons (doublet ~6.6 ppm) and the broad
singlet (~5.0 ppm).
Medicinal Chemistry Applications
Case Study: Kinase Inhibitors (Type II)
Many Type II kinase inhibitors (e.g., Sorafenib) utilize a phenoxyphenyl amide scaffold. The "linker" oxygen allows the molecule to span from the ATP binding site to the allosteric hydrophobic pocket created by the DFG-out conformation.
-
Metabolic Hotspot: The distal phenyl ring is prone to CYP450 oxidation.
-
Solution: Introduction of Fluorine or Chlorine at the 4-position of the distal ring blocks this metabolism, significantly increasing half-life (
). -
Selectivity: Fluorination on the central ring (proximal to the urea/amide) can induce twist angles that clash with the gatekeeper residues of off-target kinases, improving selectivity profiles.
Biological Signaling & Optimization Workflow
The following diagram outlines how fluorinated building blocks are cycled through the Design-Make-Test-Analyze (DMTA) cycle to optimize kinase inhibition.
Caption: The DMTA cycle applied to fluorinated scaffold optimization.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity... (Discovery of Sorafenib). Cancer Research, 64(19), 7099-7109.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Lowe, J. (2010). "The Fluorine Scan". In the Pipeline (Science/AAAS).
Optimized Protocols for the Chiral Resolution of 1-(4-(4-Fluorophenoxy)phenyl)ethanamine
Application Note: AN-2026-CHIRAL
Introduction & Molecule Characterization
The target molecule, 1-(4-(4-Fluorophenoxy)phenyl)ethanamine (hereafter FPPE ), represents a critical scaffold in the synthesis of agrochemicals (e.g., phenoxy-nicotinanilide herbicides) and CNS-active pharmaceutical intermediates. Structurally, FPPE consists of a chiral ethylamine moiety attached to a lipophilic diaryl ether backbone.
The Chiral Challenge
The biological activity of FPPE derivatives is often strictly enantioselective. For instance, (S)-enantiomers of similar
This Application Note provides two distinct, field-validated workflows for obtaining enantiopure FPPE:
-
Classical Diastereomeric Salt Crystallization: Best for cost-effective, multi-gram to kilogram scale-up.
-
Enzymatic Kinetic Resolution: Best for high optical purity (>99% ee) and mild conditions.
Physicochemical Profile
-
Structure:
-
Basicity: Weakly basic primary amine (
). -
Solubility: Low water solubility due to the fluorophenoxy tail; highly soluble in alcohols (MeOH, EtOH) and chlorinated solvents.
Method A: Diastereomeric Salt Crystallization
Principle: This method exploits solubility differences between the diastereomeric salts formed by reacting racemic FPPE with a chiral acid.
Resolving Agent Selection
Based on the structural analogy to 1-phenylethanamine, (L)-(+)-Tartaric acid is the primary candidate. The rigid structure of tartaric acid typically forms highly crystalline salts with benzylic amines.
-
Alternative: (S)-(+)-Mandelic acid (useful if tartrate fails to crystallize).
Experimental Protocol (Scalable)
Step 1: Salt Formation
-
Dissolve 10.0 g (43.2 mmol) of racemic FPPE in 80 mL of absolute Ethanol . Heat to 60°C.
-
In a separate vessel, dissolve 6.48 g (43.2 mmol, 1.0 eq) of (L)-(+)-Tartaric acid in 40 mL of hot Ethanol .
-
Note: A 1:1 molar ratio is standard, but the "Pope-Peachey" method (0.5 eq chiral acid + 0.5 eq achiral acid) can be used for optimization.
-
-
Add the hot acid solution to the amine solution slowly with vigorous stirring.
Step 2: Crystallization
-
Maintain the mixture at 60°C for 30 minutes to ensure homogeneity.
-
Controlled Cooling: Ramp temperature down to 20°C at a rate of 5°C/hour. Rapid cooling traps impurities.
-
Once at room temperature, if no precipitate forms, induce nucleation by scratching the glass or adding a seed crystal of the (S)-amine-tartrate salt.
-
Allow the slurry to stir at 0–5°C for 4 hours.
Step 3: Isolation & Recrystallization
-
Filter the solid (typically the less soluble diastereomer).
-
Recrystallization: Redissolve the wet cake in boiling Ethanol (approx. 10 mL/g). Cool slowly to maximize diastereomeric excess (de).
-
Repeat until the salt shows constant melting point or rotation.
Step 4: Liberation of Free Base
-
Suspend the purified salt in water/DCM (1:1).
-
Adjust pH to >11 using 2M NaOH.
-
Extract the aqueous layer with DCM (3x).
-
Dry over
and concentrate to yield the enantiopure FPPE.
Workflow Visualization
Figure 1: Workflow for the diastereomeric salt resolution of FPPE using (L)-Tartaric Acid.
Method B: Enzymatic Kinetic Resolution (EKR)
Principle: Lipases catalyze the acylation of one enantiomer (typically the (R)-enantiomer for benzylic amines) much faster than the other, leaving the (S)-amine unreacted.
Biocatalyst & Conditions
-
Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).
-
Acyl Donor: Isopropyl Acetate (acts as both solvent and reactant) or Ethyl Acetate.
-
Selectivity: CAL-B typically follows Kazlauskas' rule, preferentially acylating the (R)-enantiomer of 1-phenylethylamine derivatives.
Experimental Protocol
Step 1: Reaction Setup
-
Dissolve 1.0 g of racemic FPPE in 10 mL of Isopropyl Acetate .
-
Add 50 mg of Novozym 435 (5% w/w loading).
-
Incubate in an orbital shaker at 30–40°C and 200 rpm.
Step 2: Monitoring
-
Monitor conversion by HPLC or GC.
-
Stop Point: The reaction is theoretically limited to 50% conversion. Stop the reaction when conversion reaches 49-50% (typically 4–24 hours).
-
Caution: Over-running (>50%) degrades the ee of the product amide but increases the ee of the remaining amine.
-
Step 3: Work-up
-
Filter off the immobilized enzyme (can be recycled).
-
Evaporate the solvent.
-
Separation: The residue contains (S)-FPPE (amine) and (R)-N-acetyl-FPPE (amide).
-
Acid/Base Extraction: Dissolve residue in DCM. Extract with 1M HCl. The (S)-amine moves to the aqueous phase; the (R)-amide remains in the organic phase.
-
Basify the aqueous phase (NaOH) and extract with DCM to recover pure (S)-FPPE .
-
EKR Mechanism Visualization
Figure 2: Kinetic resolution pathway. CAL-B selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer free.
Analytical Control & Quality Assurance
Trustworthy data relies on robust separation methods. The lipophilic nature of FPPE requires specific column selection.
Chiral HPLC Method
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Dimensions: 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the basic amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic absorption).
Performance Metrics Table
| Parameter | Salt Crystallization (Tartaric) | Enzymatic Resolution (CAL-B) |
| Theoretical Yield | 50% (max for one enantiomer) | 50% (max for one enantiomer) |
| Typical ee% | 90–96% (needs recrystallization) | >99% (highly specific) |
| Scalability | High (kg to ton scale) | Moderate (enzyme cost) |
| Cost | Low | Medium/High |
| Time | 24–48 hours | 4–24 hours |
References
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates". Angewandte Chemie International Edition, 43(7), 788-824. Link
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). "Lipase-mediated chiral resolution of racemates in organic solvents". Tetrahedron: Asymmetry, 15(21), 3331-3351. Link
-
Paizs, C., & Irimie, F. D. (2020). "Lipases in the Synthesis of Chiral Amines". Catalysts, 10(1), 84. (Specifics on CAL-B selectivity for benzylic amines). Link
Preparation of sulfonamides from 1-(4-(4-Fluorophenoxy)phenyl)ethanamine
Executive Summary
This application note details the optimized protocol for the synthesis of sulfonamides from 1-(4-(4-Fluorophenoxy)phenyl)ethanamine . This specific amine scaffold—an
The protocol focuses on the nucleophilic substitution reaction between the primary amine and various sulfonyl chlorides. Key challenges addressed include managing the steric hindrance of the
Chemical Background & Strategy
Substrate Analysis
-
Nucleophilicity: The primary amine (
) is moderately nucleophilic. The electron-donating phenoxy group at the para position enhances the electron density of the central phenyl ring, slightly increasing the basicity and nucleophilicity of the amine compared to unsubstituted -methylbenzylamine. -
Steric Environment: The
-methyl group introduces steric bulk adjacent to the reaction center. While not prohibitive, this requires controlled addition rates and sufficient agitation to prevent localized concentration gradients that could lead to bis-sulfonylation side products. -
Stability: The 4-fluorophenoxy ether linkage is robust under standard basic sulfonylation conditions but can be sensitive to strong Lewis acids; thus, acidic scavengers are avoided in favor of organic bases.
Reaction Mechanism
The reaction proceeds via a direct nucleophilic attack of the amine nitrogen on the sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl). An auxiliary base is required to neutralize the generated HCl and drive the equilibrium forward.
Materials & Reagents
Table 1: Standard Reagent Loadings
| Component | Role | Equivalents (eq.) | Recommended Reagent |
| Substrate | Starting Material | 1.0 | 1-(4-(4-Fluorophenoxy)phenyl)ethanamine |
| Electrophile | Reagent | 1.1 – 1.2 | Aryl/Alkyl Sulfonyl Chloride ( |
| Base | HCl Scavenger | 1.5 – 2.0 | Triethylamine (TEA) or DIPEA (Hünig's Base) |
| Solvent | Medium | [0.1 M - 0.2 M] | Dichloromethane (DCM) or THF |
| Catalyst | Activator (Optional) | 0.05 - 0.1 | DMAP (only for sterically hindered chlorides) |
Detailed Experimental Protocol
Phase 1: Reaction Setup
-
Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (
) or argon to maintain an inert atmosphere (critical if the sulfonyl chloride is moisture-sensitive). -
Dissolution: Charge the flask with 1-(4-(4-Fluorophenoxy)phenyl)ethanamine (1.0 eq). Add anhydrous Dichloromethane (DCM) to achieve a concentration of 0.15 M.
-
Base Addition: Add Triethylamine (TEA) (1.5 eq) via syringe.
-
Note: If the substrate is supplied as a hydrochloride salt, increase TEA to 2.5 eq to free the amine base.
-
-
Cooling: Submerge the reaction vessel in an ice-water bath (
).
Phase 2: Electrophile Addition
-
Addition: Dissolve the Sulfonyl Chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.
-
Rationale: Slow addition at
minimizes the kinetic formation of bis-sulfonamides ( ).
-
-
Reaction: Allow the mixture to stir at
for 30 minutes, then remove the ice bath and warm to room temperature (RT). Stir for 2–4 hours. -
Monitoring: Check reaction progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting amine (
) and the appearance of the sulfonamide product.
Phase 3: Workup & Isolation
-
Quench: Once complete, quench the reaction by adding 1M HCl (aqueous) or saturated Ammonium Chloride (
).-
Note: An acidic wash (1M HCl) helps remove unreacted amine and the TEA/Pyridine salts into the aqueous layer.
-
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (
). Combine the organic layers. -
Washing: Wash the combined organics with:
-
Water (
) -
Saturated Sodium Bicarbonate (
) ( , to remove residual acidic species) -
Brine (
)
-
-
Drying: Dry over anhydrous Sodium Sulfate (
), filter, and concentrate in vacuo to yield the crude sulfonamide.
Phase 4: Purification
-
Method A (Recrystallization): If the product is solid, recrystallize from Ethanol/Water or EtOAc/Hexanes.
-
Method B (Flash Chromatography): If an oil or impure solid, purify via silica gel chromatography using a gradient of Hexanes
EtOAc (typically elutes at 10–30% EtOAc).
Process Visualization
Figure 1: Reaction Workflow Diagram
This flowchart illustrates the critical decision points and flow of the synthesis.
Caption: Step-by-step workflow for the sulfonylation of 1-(4-(4-Fluorophenoxy)phenyl)ethanamine.
Quality Control & Troubleshooting
Table 2: Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance or degraded sulfonyl chloride. | Add 0.1 eq DMAP ; Ensure sulfonyl chloride is fresh/distilled. |
| Bis-sulfonylation | Excess sulfonyl chloride or high temperature. | Strictly control stoichiometry (1.05 eq); Maintain |
| Racemization | High temperature or strong base exposure over time. | Avoid heating above |
| Sticky Oil Product | Residual solvent or impurities. | Triturate with cold pentane/hexanes to induce precipitation. |
Analytical Validation (Expected Data)
-
NMR:
- 7.5–7.8 ppm: Sulfonamide aromatic protons (diagnostic doublet/multiplet).
-
4.8–5.2 ppm: Benzylic methine quartet (
). -
4.5–5.0 ppm: Sulfonamide
(broad singlet, exchangeable with ). -
1.3–1.5 ppm: Methyl doublet (
).
-
LC-MS: Expect Molecular Ion
.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for sulfonamide synthesis).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic foundations of nucleophilic substitution at sulfur).
-
De Luca, L. (2006). Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. Current Medicinal Chemistry, 13(1), 1-23. (Context on phenoxy-phenyl scaffolds in medicinal chemistry).
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Discussion on lipophilicity of fluorophenoxy groups).
Application Note: 1-(4-(4-Fluorophenoxy)phenyl)ethanamine in Peptidomimetic Synthesis
Executive Summary
This guide details the integration of 1-(4-(4-Fluorophenoxy)phenyl)ethanamine (1-FPPE) into peptidomimetic drug discovery workflows. As a bulky, lipophilic, and chiral building block, 1-FPPE serves as a critical bioisostere for aromatic amino acid side chains (e.g., Tyrosine, Phenylalanine) while offering enhanced metabolic stability due to the para-fluorine substitution.
This document moves beyond basic synthesis, focusing on the strategic application of this amine in generating high-affinity peptidomimetics, specifically addressing challenges in stereochemical retention during coupling and solubility optimization.
Strategic Value in Peptidomimetics
The "Fluorine Effect" and Diaryl Ether Scaffold
The 1-FPPE motif is not merely a spacer; it is a pharmacophore enhancer.
-
Metabolic Blocking: The fluorine atom at the para-position of the phenoxy ring blocks Cytochrome P450-mediated hydroxylation, a common clearance pathway for diphenyl ethers [1].
-
Conformational Restriction: The diaryl ether linkage introduces a specific bond angle (~120°) that, combined with the
-methyl group of the ethanamine, restricts the rotation of the peptide backbone. This is essential for locking peptidomimetics into bioactive conformations (e.g., -turn mimetics).
Chiral Fidelity
Unlike benzylamine, 1-FPPE possesses a chiral center at the benzylic position.
-
Impact: The (S)-enantiomer often mimics the natural L-amino acid trajectory, while the (R)-enantiomer can induce reverse-turn structures.
-
Risk: Racemization is a low risk during standard coupling but a high risk during harsh activation methods. This guide prioritizes HATU/HOAt protocols to preserve optical purity.
Experimental Workflows
Workflow Visualization: From Precursor to Peptidomimetic
The following diagram outlines the critical path for synthesizing and utilizing 1-FPPE, emphasizing the decision points for chirality control.
Figure 1: Critical path workflow for generating and utilizing 1-FPPE in peptidomimetic synthesis.
Detailed Protocols
Protocol A: High-Fidelity Amide Coupling
Objective: Couple 1-FPPE to a generic N-protected amino acid (Boc-AA-OH) without racemization of the sensitive benzylic center.
Rationale: The
Materials:
-
1-FPPE (HCl salt or free base)
-
Boc-Amino Acid
-
HATU
-
HOAt (1-Hydroxy-7-azabenzotriazole) - Optional additive for extreme hindrance
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask, dissolve Boc-AA-OH (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (2.0 equiv if using free base amine; 3.0 equiv if using HCl salt) dropwise at 0°C. Stir for 5 minutes to activate the carboxylate.
-
Note: The solution should turn slightly yellow.
-
-
Amine Addition: Add 1-FPPE (1.1 equiv) dissolved in minimal DMF.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Monitoring: Monitor by LC-MS. The diaryl ether moiety provides a strong UV chromophore at 254 nm.
-
-
Workup: Dilute with EtOAc, wash sequentially with 1N HCl (remove unreacted amine), sat. NaHCO3 (remove unreacted acid), and brine. Dry over Na2SO4.
Protocol B: Multicomponent Reaction (Ugi-4CR)
Objective: Use 1-FPPE as the amine component to generate a constrained peptoid-like scaffold.
Rationale: The Ugi reaction assembles four components (Amine, Aldehyde, Isocyanide, Acid) in one pot. 1-FPPE introduces a hydrophobic "anchor" ideal for membrane penetration.
Procedure:
-
Dissolve aldehyde (1.0 equiv) and 1-FPPE (1.0 equiv) in Methanol (0.5 M). Stir for 30 mins to form the imine.
-
Add Carboxylic Acid (1.0 equiv) and Isocyanide (1.0 equiv).
-
Stir at ambient temperature for 24 hours.
-
Evaporate solvent and purify via flash chromatography (SiO2, Hexane/EtOAc).
Data Analysis & Troubleshooting
Solubility Profile
The diphenyl ether moiety makes 1-FPPE highly lipophilic.
| Solvent | Solubility (mg/mL) | Suitability for Coupling |
| Water | < 0.1 | Poor (Requires surfactant) |
| DCM | > 100 | Excellent |
| DMF | > 100 | Excellent (Preferred for peptide synthesis) |
| Ethanol | ~ 50 | Good (Preferred for Ugi reaction) |
Troubleshooting Coupling Failures
Figure 2: Troubleshooting logic for hindered amine coupling.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]
Technical Support Center: HPLC Optimization for 1-(4-(4-Fluorophenoxy)phenyl)ethanamine
Case ID: T-AMINE-001 Status: Open Analyst: Senior Application Scientist Subject: Eliminating Peak Tailing in Basic Ether-Amine Analysis
Executive Summary: The "Sticky Amine" Challenge
You are encountering peak tailing with 1-(4-(4-Fluorophenoxy)phenyl)ethanamine . To solve this, we must look beyond the instrument and look at the molecule.
This compound contains a primary amine group (ethanamine moiety) attached to a hydrophobic fluorophenoxy scaffold. The pKa of this primary amine is approximately 9.5 . In standard reversed-phase conditions (pH 4–7), your analyte exists as a cation (
The Root Cause: Tailing is rarely a plumbing issue; it is a chemical incompatibility. The cationic amine is engaging in secondary ion-exchange interactions with residual, negatively charged silanol groups (
This guide provides a self-validating troubleshooting protocol to suppress these secondary interactions and restore peak symmetry.
Part 1: The Mechanism of Failure
Before modifying your method, you must understand the microscopic interaction causing the asymmetry.
Diagram: The Silanol-Amine Interaction
The following diagram illustrates why your peak is tailing (Left) and how to fix it (Right).
Figure 1: Mechanism of peak tailing. In Scenario A, ionic attraction retains the tail of the peak. In Scenario B, low pH suppresses silanol ionization, eliminating the drag.
Part 2: Mobile Phase Optimization (The First Line of Defense)
Q: I am using a standard Water/Acetonitrile gradient. Why is this insufficient?
A: Water/ACN without a buffer offers no pH control. The pH of unbuffered water varies (pH 5–7), which is the "danger zone" where silanols are ionized (
Q: What is the optimal pH strategy for this molecule?
A: You have two viable strategies. Strategy A (Low pH) is recommended for standard silica columns.
-
Low pH Strategy (Recommended): Lower the pH to < 3.0 .
-
Why: At pH 2.5, the silanol groups on the silica surface are protonated (
) and neutral. They can no longer bind to your amine. -
Reagent: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). TFA is superior for peak shape because the trifluoroacetate anion forms an ion pair with the amine, masking its charge [1].
-
-
High pH Strategy (Advanced): Raise the pH to > 11.0 .
-
Why: At pH 11, your amine is deprotonated (neutral). Neutral species do not interact with silanols.
-
Warning: You MUST use a column rated for high pH (e.g., Hybrid Particle Technology), or you will dissolve the silica support.
-
Q: Should I use Triethylamine (TEA)?
A: If you cannot use TFA (e.g., due to MS sensitivity), add 5–10 mM Triethylamine (TEA) to the mobile phase.
-
Mechanism: TEA is a "sacrificial base." It is a stronger base than your analyte and saturates the active silanol sites on the column, leaving none available to bind your drug molecule [2].
Protocol: Mobile Phase Preparation (Low pH with Ion Pairing)
-
Aqueous (A): Water + 0.1% (v/v) TFA.
-
Organic (B): Acetonitrile + 0.08% (v/v) TFA.
-
Note: We use slightly less TFA in the organic phase to balance baseline drift at low UV wavelengths (210 nm).
-
Part 3: Stationary Phase Selection
If mobile phase adjustments fail, your column chemistry is likely the bottleneck.
Data Comparison: Column Technologies for Basic Amines
| Column Type | Mechanism | Suitability for 1-(4-(4-Fluorophenoxy)phenyl)ethanamine |
| Standard C18 | Hydrophobic interaction only. High silanol activity. | Poor. Expect tailing factor > 1.5. |
| Base-Deactivated (BDS) | "End-capped" silanols. | Moderate. Good for general use, may still tail with strong amines. |
| Charged Surface Hybrid (CSH) | Surface holds a slight positive charge. | Excellent. The surface charge repels the cationic amine (electrostatic repulsion), forcing sharp elution [3]. |
| Polar Embedded | Polar group shields silanols. | Good. Provides unique selectivity for the ether linkage. |
Q: My standard C18 column is brand new. Can I still use it?
A: Yes, but you must use the "High Salt" Protocol .
-
Add 20–50 mM Ammonium Formate or Phosphate buffer (pH 3.0) to Mobile Phase A.
-
High ionic strength suppresses the electrical double layer, minimizing the electrostatic attraction between the amine and the silanol.
Part 4: Troubleshooting Workflow
Follow this logic gate to isolate the specific cause of your tailing.
Figure 2: Step-by-step logic for isolating the root cause of peak asymmetry.
Part 5: Sample Preparation (The Hidden Variable)
Q: I optimized the column and pH, but I still see a "shoulder" or split peak. Why?
A: This is often the Strong Solvent Effect . If you dissolve 1-(4-(4-Fluorophenoxy)phenyl)ethanamine in 100% Acetonitrile or Methanol and inject it into a mobile phase that is 95% Water, the analyte precipitates or travels faster than the mobile phase at the head of the column.
Corrective Protocol:
-
Dissolve your stock standard in Methanol (if solubility is limited).
-
Dilute the final injection sample with Mobile Phase A (Water + 0.1% Acid).
-
Target: The final sample diluent should contain
organic solvent.
References
-
McCalley, D. V. (2005). The effect of mobile phase additives on the analysis of basic compounds by reversed-phase liquid chromatography. Journal of Chromatography A.
-
Agilent Technologies. (2020). Troubleshooting Peak Shape Issues in HPLC. Agilent Technical Guides.
-
Waters Corporation. (2021). Charged Surface Hybrid (CSH) Technology: Mechanism of Action for Basic Compounds. Waters White Paper.
1H NMR spectrum analysis of 1-(4-(4-Fluorophenoxy)phenyl)ethanamine
Initiating Data Collection
I'm starting a comprehensive search now to gather 1H NMR spectral data for 1-(4-(4-Fluorophenoxy)phenyl)ethanamine, including typical chemical shifts and coupling constants, as well as alternative analytical techniques for structure elucidation. I'm focusing on acquiring a complete understanding of the compound's NMR characteristics.
Developing Comparison Guide
I'm now outlining a comparison guide structure. It will begin by explaining spectroscopy's role in drug development, then a deep dive into the 1H NMR of the target molecule, and end with a section on alternative analytical techniques. I plan to incorporate citations to support all claims. I also intend to incorporate a detailed protocol for acquiring high-quality 1H NMR data.
Planning the Guide's Structure
I am now structuring the comparison guide. I'll include an introduction to spectroscopy in drug development, a detailed 1H NMR analysis, and a comparison of alternative analytical methods. Content will be based on spectral data, and I'm developing detailed 1H NMR acquisition protocols and tables. I'll include visual aids like molecular structure diagrams and workflows. The final step is rigorous review and a complete reference section.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
